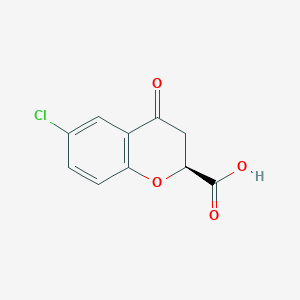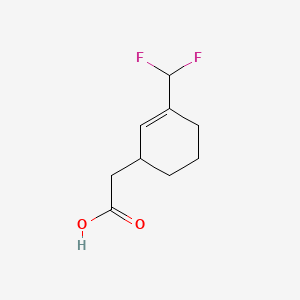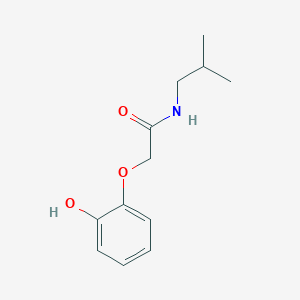
(S)-6-Chloro-4-oxochroman-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-Chloro-4-oxochroman-2-carboxylic acid is a chemical compound belonging to the class of chromanones Chromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloro-4-oxochroman-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromanone derivative.
Chlorination: The chromanone derivative undergoes chlorination to introduce the chlorine atom at the 6-position.
Oxidation: The resulting compound is then oxidized to form the 4-oxo group.
Carboxylation: Finally, the carboxyl group is introduced at the 2-position through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: (S)-6-Chloro-4-oxochroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include compounds with additional carbonyl or carboxyl groups.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
科学的研究の応用
(S)-6-Chloro-4-oxochroman-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (S)-6-Chloro-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
6-Chloro-4-oxochroman-2-carboxylic acid: Lacks the (S)-configuration, which may affect its biological activity.
4-Oxo-4H-chromene-2-carboxylic acid: Similar structure but without the chlorine atom at the 6-position.
6-Bromo-4-oxochroman-2-carboxylic acid: Bromine atom instead of chlorine, which can influence reactivity and biological properties.
Uniqueness: (S)-6-Chloro-4-oxochroman-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the chlorine atom, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H7ClO4 |
|---|---|
分子量 |
226.61 g/mol |
IUPAC名 |
(2S)-6-chloro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m0/s1 |
InChIキー |
RJNYIXPGUIVGJT-VIFPVBQESA-N |
異性体SMILES |
C1[C@H](OC2=C(C1=O)C=C(C=C2)Cl)C(=O)O |
正規SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)









![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B14910844.png)

